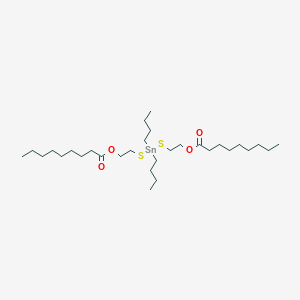
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide is a chemical compound with the molecular formula C22H36N2O2 and a molecular weight of 360.5 g/mol. This compound is characterized by the presence of a benzamide core, a nonyloxy group, and a pyrrolidinyl ethyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoic acid with an amine group under appropriate conditions.
Attachment of the Nonyloxy Group: The nonyloxy group is introduced through an etherification reaction, where a nonyl alcohol reacts with the benzamide core.
Introduction of the Pyrrolidinyl Ethyl Side Chain: The pyrrolidinyl ethyl side chain is attached via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with an ethyl halide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidinyl ethyl side chain plays a crucial role in binding to target proteins, while the benzamide core contributes to the overall stability and activity of the compound. The nonyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide: Unique due to its specific combination of functional groups.
N-(2-(Pyrrolidinyl)ethyl)benzamide: Lacks the nonyloxy group, resulting in different chemical properties.
2-Nonyloxybenzamide: Lacks the pyrrolidinyl ethyl side chain, affecting its biological activity.
Uniqueness
This compound is unique due to its combination of a nonyloxy group, a pyrrolidinyl ethyl side chain, and a benzamide core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
10261-49-1 |
|---|---|
Formule moléculaire |
C22H36N2O2 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H36N2O2/c1-2-3-4-5-6-7-12-19-26-21-14-9-8-13-20(21)22(25)23-15-18-24-16-10-11-17-24/h8-9,13-14H,2-7,10-12,15-19H2,1H3,(H,23,25) |
Clé InChI |
UZPBVQUXWZZNOQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
SMILES canonique |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Synonymes |
o-(Nonyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate](/img/structure/B84193.png)







